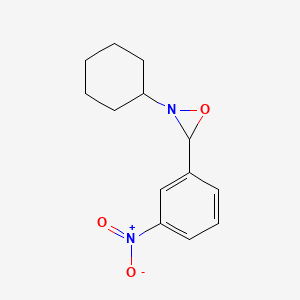

2-Cyclohexyl-3-(3-nitrophenyl)oxaziridine

Description

Structure

3D Structure

Properties

CAS No. |

23898-57-9 |

|---|---|

Molecular Formula |

C13H16N2O3 |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

2-cyclohexyl-3-(3-nitrophenyl)oxaziridine |

InChI |

InChI=1S/C13H16N2O3/c16-15(17)12-8-4-5-10(9-12)13-14(18-13)11-6-2-1-3-7-11/h4-5,8-9,11,13H,1-3,6-7H2 |

InChI Key |

IOXPEEMDMAXKEF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Oxaziridines, Including the Chemical Compound

Oxygen Atom Transfer Reactions

The capacity of oxaziridines to act as electrophilic oxygen transfer agents is a cornerstone of their synthetic utility. This reactivity is particularly pronounced in N-sulfonyl and other electron-deficient oxaziridines, which are often referred to as "Davis' oxaziridines". nih.govyoutube.com

The transfer of an oxygen atom from an oxaziridine (B8769555) to a nucleophilic substrate is broadly understood to proceed through a concerted, SN2-type mechanism. nih.govacs.org In this process, the nucleophile attacks the electrophilic oxygen atom of the oxaziridine ring. This attack leads to the simultaneous cleavage of the weak N-O bond and the displacement of a stable imine as a leaving group. nih.gov

The electrophilicity of the oxaziridine oxygen, and thus its reactivity as an oxidant, is heavily influenced by the substituent on the nitrogen atom. Electron-withdrawing groups, such as a sulfonyl group, enhance the electrophilic character of the oxygen, making the oxaziridine a more potent oxidizing agent. nih.govacs.org This principle is a key factor in the design and application of oxaziridine reagents for specific transformations. The reaction is driven by the release of the inherent ring strain of the three-membered ring and the formation of a stable, high-energy carbonyl or imine π-bond in the resulting by-product. acs.org

The oxidation of organosulfur compounds is a well-established application of oxaziridines, providing a reliable method for the synthesis of sulfoxides and sulfones.

N-sulfonyloxaziridines are highly effective for the oxidation of sulfides. acs.org The reaction is typically fast and clean, allowing for the quantitative conversion of sulfides to their corresponding sulfoxides in minutes. nih.gov A significant advantage of this method is the general lack of overoxidation to the sulfone, which can be a challenge with more powerful oxidants. nih.govacs.org However, if the sulfone is the desired product, it can often be obtained by using two or more equivalents of the oxaziridine oxidant. nih.gov

The general transformation is illustrated by the oxidation of a generic sulfide (B99878) to a sulfoxide (B87167) using an N-sulfonyloxaziridine: R-S-R' + (ArSO₂)-N-O-CHR'' → R-S(O)-R' + (ArSO₂)-N=CHR''

While specific data for 2-Cyclohexyl-3-(3-nitrophenyl)oxaziridine is not extensively detailed in the reviewed literature, its structure as an N-alkyloxaziridine with an electron-withdrawing nitrophenyl group suggests it would be reactive towards sulfides, particularly under activated conditions.

Table 1: Representative Oxidation of Sulfides using Oxaziridines

| Substrate (Sulfide) | Oxaziridine Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Dialkyl Sulfides | [(3,3-dimethoxycamphoryl)sulfonyl]imine / H₂O₂ (in situ oxaziridine) | Dialkyl Sulfoxides | N/A (up to >98% ee) | nih.gov |

| Thioanisole | Chiral Saccharin-based Oxaziridine | Methyl phenyl sulfoxide | High | nih.gov |

| Aromatic Thiols | Pinacolone-derived N-sulfonyloxaziridine | Sulfoxides (via multi-step) | Good | nih.gov |

The synthesis of enantiomerically pure chiral sulfoxides is a significant challenge in organic chemistry, and chiral oxaziridines have emerged as premier reagents for this purpose. nih.govwiley-vch.de By using an oxaziridine that is itself chiral, the facial selectivity of the oxygen atom transfer to a prochiral sulfide can be controlled, leading to the formation of one enantiomer of the sulfoxide in excess. nih.govwiley-vch.de

Enantiomerically pure reagents, such as those derived from camphor (B46023), are widely used. organic-chemistry.org These are known as (camphorylsulfonyl)oxaziridines. The steric environment established by the chiral backbone of the oxaziridine dictates the trajectory of the incoming sulfide, resulting in highly stereoselective oxidation. This method has been successfully applied to the synthesis of biologically active molecules, including the proton pump inhibitor Lansoprazole. nih.gov

Table 2: Asymmetric Sulfoxidation with Chiral Oxaziridines

| Sulfide Substrate | Chiral Oxaziridine | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Thioanisole derivatives | (Camphorylsulfonyl)oxaziridine | Aryl methyl sulfoxides | High | acs.org |

| Dialkyl sulfides (e.g., n-butyl methyl sulfide) | In situ from [(3,3-dimethoxycamphoryl)sulfonyl]imine | (R)-n-Butyl methyl sulfoxide | >98% | nih.gov |

| 2-((4-(2,2,2-trifluoroethoxy)pyridin-3-yl)methylthio)-1H-benzo[d]imidazole | Chiral Oxaziridinium Salt 23 | (R)-Lansoprazole 25 | >99% | nih.gov |

While electron-deficient N-sulfonyloxaziridines are highly reactive, N-alkyloxaziridines are generally less reactive and often require forcing conditions for oxygen transfer. nih.gov However, their reactivity can be significantly enhanced by the addition of exogenous acid additives. nih.govacs.org

Research has shown that Lewis acids, such as zinc chloride (ZnCl₂), can activate chiral N-alkyloxaziridines. nih.govacs.org The proposed mechanism involves the coordination of the Lewis acid to the nitrogen atom of the oxaziridine ring. This coordination increases the electron deficiency and, consequently, the electrophilicity of the oxygen atom, making it a much more potent oxidant. nih.govacs.org This activation strategy allows for fast and efficient oxygen transfer to sulfides from otherwise inert N-alkyloxaziridines, expanding the scope of these reagents. acs.org

Arguably the most widespread application of oxaziridines in organic synthesis is the α-hydroxylation of carbonyl compounds via their enolate anions. youtube.comacs.org This reaction provides a direct route to α-hydroxy ketones and esters, which are valuable synthetic intermediates and key structural motifs in numerous biologically active natural products. acs.orgorganic-chemistry.org

The reaction proceeds by generating the enolate of the carbonyl compound using a suitable base. The enolate then acts as the nucleophile, attacking the electrophilic oxygen of the oxaziridine. This is followed by the collapse of the intermediate and release of the imine by-product, yielding the α-hydroxy carbonyl compound. youtube.com

The stereochemical outcome of the asymmetric variant of this reaction is highly dependent on factors such as the enolate geometry (E vs. Z), the counterion (Na+, K+, Li+), and the steric properties of the chiral oxaziridine. organic-chemistry.org Studies using enantiomerically pure (camphorylsulfonyl)oxaziridines have demonstrated excellent levels of stereoinduction. organic-chemistry.orgacs.orgacs.org For instance, the oxidation of trisubstituted ketone sodium enolates can yield α-hydroxy ketones with high enantiomeric excess (ee). organic-chemistry.org

Table 3: Asymmetric α-Hydroxylation of Ketone Enolates

| Ketone Enolate | Chiral Oxaziridine | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Trisubstituted Sodium Enolates | (+)-(Camphorylsulfonyl)oxaziridine | α-Hydroxy Ketone | 60–95% | organic-chemistry.org |

| Tetrasubstituted Sodium Enolates | (+)-(Camphorylsulfonyl)oxaziridine | α-Hydroxy Ketone | 21–30% | organic-chemistry.org |

| β-Keto Esters / β-Dicarbonyls | N-Tosyloxaziridine (with chiral guanidine (B92328) catalyst) | α-Hydroxylated products | Exceptional | nih.gov |

Oxidation of Carbonyl Compounds and Their Enolates

α-Hydroxylation of Ketone and Ester Enolates

This compound serves as an effective electrophilic oxygen transfer agent for the α-hydroxylation of ketone and ester enolates. This reaction provides a valuable method for the synthesis of α-hydroxy ketones and α-hydroxy esters, which are important building blocks in organic synthesis. The process generally involves the deprotonation of the carbonyl compound with a suitable base to form an enolate, which then nucleophilically attacks the electrophilic oxygen atom of the oxaziridine.

The reactivity of the oxaziridine is influenced by the electronic nature of the substituents on the nitrogen and carbon atoms of the oxaziridine ring. The presence of the electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the oxygen atom, facilitating the transfer to the enolate.

Detailed research has demonstrated the utility of related N-sulfonyl oxaziridines, such as 2-(phenylsulfonyl)-3-(4-nitrophenyl)oxaziridine, in the α-hydroxylation of β-ketoesters. nih.gov In these cases, the oxaziridine smoothly reacts with the enolate to yield the corresponding α-hydroxy dicarbonyl compound. nih.gov The reaction can be performed under mild conditions and often gives high yields of the desired product. nih.gov

Interactive Table: α-Hydroxylation of β-Ketoesters using an Oxaziridine Oxidant

| Substrate (β-Ketoester) | Catalyst | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) |

| Ethyl 2-methyl-3-oxobutanoate | [TiCl2((R,R)-1-Np-TADDOLato)(MeCN)2] | 2-(phenylsulfonyl)-3-(4-nitrophenyl)oxaziridine | 94 | 56 |

| Ethyl 2-ethyl-3-oxobutanoate | [TiCl2((R,R)-1-Np-TADDOLato)(MeCN)2] | 2-(phenylsulfonyl)-3-(4-nitrophenyl)oxaziridine | 85 | 68 |

| Ethyl 2-benzyl-3-oxobutanoate | [TiCl2((R,R)-1-Np-TADDOLato)(MeCN)2] | 2-(phenylsulfonyl)-3-(4-nitrophenyl)oxaziridine | 92 | 75 |

This table presents data for a related N-sulfonyl oxaziridine to illustrate the general reactivity pattern for α-hydroxylation reactions.

Asymmetric α-Hydroxylation of Prochiral Substrates

The development of asymmetric α-hydroxylation reactions is of significant interest for the synthesis of enantiomerically enriched α-hydroxy carbonyl compounds. While information specifically detailing the use of this compound in stoichiometric asymmetric hydroxylations is limited in the provided search results, the broader class of chiral oxaziridines has been successfully employed for this purpose. nih.gov

For instance, enantiomerically pure camphorsulfonyloxaziridines have been used for the reagent-controlled asymmetric oxidation of ketone enolates. organic-chemistry.org These reactions can provide good to excellent stereoselectivities, particularly for trisubstituted enolates. organic-chemistry.org

Furthermore, catalytic asymmetric α-hydroxylation methods have been developed using a chiral catalyst in conjunction with an achiral oxaziridine oxidant. nih.govmdpi.com For example, a titanium-TADDOL complex has been shown to catalyze the enantioselective α-hydroxylation of β-ketoesters with an N-sulfonyl oxaziridine, achieving high yields and enantioselectivities. nih.gov The proposed mechanism involves the formation of a chiral titanium-bound enolate, which then undergoes epoxidation by the oxaziridine, followed by ring-opening to furnish the α-hydroxylated product. nih.govmdpi.com

Epoxidation of Alkenes

Oxaziridines, including N-sulfonyl derivatives that are structurally related to this compound, are known to be effective reagents for the epoxidation of alkenes. nih.govresearchgate.net The reaction proceeds via the electrophilic transfer of the oxygen atom from the oxaziridine to the double bond of the alkene. A polymer-supported version of 2-benzenesulfonyl-3-(4-nitrophenyl)oxaziridine has been shown to effectively oxidize alkenes to their corresponding epoxides. nih.gov

Stereospecificity in Alkene Epoxidation

A key feature of oxaziridine-mediated epoxidations is their stereospecificity. The reaction generally proceeds in a concerted or near-concerted fashion, which means that the stereochemistry of the starting alkene is retained in the resulting epoxide. This stereospecificity is a highly valuable attribute in organic synthesis, as it allows for the predictable formation of stereochemically defined products.

Asymmetric Epoxidation

The field of asymmetric epoxidation using oxaziridines has been an area of active research. researchgate.net While specific examples utilizing this compound are not detailed in the provided results, the general principles can be inferred from related systems. Asymmetric induction can be achieved either by using a chiral oxaziridine in a stoichiometric fashion or by employing a chiral catalyst with an achiral oxaziridine. researchgate.net Catalytic systems often involve the activation of the oxaziridine by a chiral Lewis acid or the use of a chiral phase-transfer catalyst.

Oxidation of Other Heteroatom Nucleophiles (e.g., Phosphorus, Selenium, Nitrogen)

The electrophilic oxygen atom of oxaziridines can also be transferred to various heteroatom nucleophiles. N-sulfonyl oxaziridines have been shown to oxidize a range of substrates. For example, a polymer-supported 2-benzenesulfonyl-3-(4-nitrophenyl)oxaziridine has been utilized for the oxidation of pyridines to pyridine (B92270) N-oxides in good to excellent yields. nih.gov The oxidation of sulfides to sulfoxides is another common application of oxaziridines. researchgate.net While direct evidence for the oxidation of phosphorus and selenium nucleophiles by this compound is not present in the search results, the general reactivity pattern of oxaziridines suggests that such transformations are feasible.

Carbon-Hydrogen (C-H) Functionalization Reactions

The direct functionalization of C-H bonds is a major goal in modern organic synthesis, and oxaziridines have emerged as valuable reagents for these transformations. They can mediate the selective introduction of oxygen or nitrogen functionalities into unactivated C-H bonds.

Selective Oxyfunctionalization of C-H Bonds

Oxaziridines can achieve the selective oxyfunctionalization of C-H bonds to form alcohols. acs.orgnih.gov This reactivity often requires highly electron-deficient oxaziridines, such as perfluorinated derivatives, which are powerful enough to oxidize alkane C-H bonds under mild conditions. wikipedia.orgacs.orgnih.gov These perfluorinated oxaziridines exhibit remarkable regioselectivity, preferentially hydroxylating tertiary C-H bonds. wikipedia.org

Catalytic systems for C-H hydroxylation have also been developed. For instance, a highly electron-deficient, fluorine-containing benzoxathiazine-based oxaziridine has been designed and used for the oxidation of unactivated C-H bonds. acs.orgnih.gov This reagent can be used stoichiometrically or generated catalytically in situ from the corresponding imine using an oxidant like urea-hydrogen peroxide. nih.gov

Alkoxycarbonylation and Aminohydroxylation Reactions

Beyond simple hydroxylation, oxaziridines can participate in more complex C-H functionalization reactions.

Alkoxycarbonylation: In an unusual example of reactivity, an oxaziridine has been shown to transfer a carbon-centered functional group. acs.orgnih.gov In a palladium(II)-catalyzed reaction, an oxaziridine was used in a novel alkoxycarbonylation of a C-H bond in 2-phenylpyridine, affording an ester product in high yield. acs.orgnih.gov This highlights that oxaziridines can, under specific catalytic conditions, act as donors of groups other than oxygen or nitrogen.

Aminohydroxylation: Copper(II) catalysts have been found to activate N-sulfonyl oxaziridines to perform aminohydroxylation of styrenes and 1,3-dienes. mdpi.com The addition of halide salts can significantly enhance the reaction rates, likely through the in situ formation of a more reactive anionic halocuprate(II) complex. nih.govnih.gov This reaction provides a valuable method for the synthesis of vicinal amino alcohols. nih.gov Iron(II) complexes have also been used to catalyze the highly enantioselective and regioselective aminohydroxylation of alkenes with N-sulfonyl oxaziridines. mdpi.com

The table below summarizes key C-H functionalization reactions involving oxaziridines.

Interactive Table: C-H Functionalization Reactions with Oxaziridines| Reaction Type | Oxaziridine Type | Catalyst | Substrate | Product | Key Findings | References |

|---|---|---|---|---|---|---|

| C-H Hydroxylation | Perfluorinated Oxaziridines | None | Alkanes | Alcohols | High selectivity for tertiary C-H bonds. | wikipedia.orgacs.orgnih.gov |

| C-H Hydroxylation | Fluorinated Benzoxathiazine-based | None or Catalytic Imine/UHP | Unactivated C-H bonds | Alcohols | Can be performed catalytically. | acs.orgnih.gov |

| C-H Alkoxycarbonylation | N/A | Pd(II) | 2-Phenylpyridine | Ester | Unusual transfer of a carbon-centered group from the oxaziridine. | acs.orgnih.gov |

Radical Processes and Single-Electron Transfer (SET) Reactions

Oxaziridines can undergo reactions via radical mechanisms, often initiated by single-electron transfer (SET). These processes can be triggered photochemically or through the use of transition metal catalysts. wikipedia.orgsigmaaldrich.com

When subjected to iron sulfate, for example, N-alkyloxaziridines can undergo cleavage to produce a mixture of radical-derived products. acs.orgnih.gov Similarly, treatment of certain oxaziridines with a Cu(I) catalyst can induce homolysis of the N-O bond, generating a nitrogen-centered radical. acs.org This reactive intermediate can then participate in subsequent reactions, such as intramolecular hydrogen atom abstraction to functionalize a remote C-H bond. acs.org

The selective rearrangement of oxaziridines to either nitrones or amides can be controlled under photocatalytic conditions involving single-electron transfer. sigmaaldrich.com The choice of solvent and the presence of a weak base can direct the reaction pathway, demonstrating the synthetic utility of radical processes involving oxaziridines. sigmaaldrich.com Furthermore, redox-active ligands on metal catalysts can facilitate SET processes, generating substrate-centered radicals from oxaziridines that can then engage in various radical-type elementary steps. nih.gov

Rearrangement Reactions

One of the most significant transformations of oxaziridines is their rearrangement to the corresponding isomeric amides. This reaction can be promoted by various means, including thermal, photochemical, and catalytic methods.

Transition metal complexes have emerged as efficient catalysts for the isomerization of oxaziridines to amides under mild conditions. Rhodium and manganese complexes, in particular, have shown notable activity.

Rhodium Catalysis: Rhodium complexes, such as [Rh(cod)Cl]₂, have been demonstrated to catalyze the rearrangement of oxaziridines to amides. Mechanistic studies, including DFT calculations, on model systems suggest a pathway involving oxidative addition of the oxaziridine N-O bond to the Rh(I) center. This is followed by β-hydride elimination and subsequent reductive elimination to afford the amide product and regenerate the active rhodium catalyst.

Manganese Catalysis: Manganese complexes have also been identified as effective catalysts for this rearrangement. Certain manganese porphyrin complexes and other manganese-based catalysts can promote the conversion of oxaziridines to amides. The mechanism with manganese catalysts is thought to proceed via a single-electron transfer pathway, generating a nitrogen-centered radical which then rearranges to the amide. The presence of electron-withdrawing groups on the oxaziridine, such as the nitro group in This compound , can influence the efficiency of these manganese-catalyzed rearrangements. In some reported cases, the yield for the rearrangement of 2-cyclohexyl-3-(p-nitrophenyl)oxaziridine was poor with certain manganese catalysts, suggesting a sensitivity to electronic effects.

A modern and sustainable approach to the oxaziridine-to-amide rearrangement involves the use of visible-light photoredox catalysis. rsc.org This method avoids the use of high-energy UV light or stoichiometric and often harsh chemical reagents.

The mechanism of the photoredox-catalyzed rearrangement is believed to proceed via a single-electron transfer (SET) pathway. rsc.org A photocatalyst, upon excitation by visible light, becomes a potent single-electron donor or acceptor. In the case of oxaziridine rearrangement, the excited photocatalyst can reduce the oxaziridine, leading to the cleavage of the N-O bond and the formation of a nitrogen-centered radical. This radical intermediate can then be converted to the corresponding amide through a series of steps, which may involve hydrogen atom transfer or further redox events in a catalytic cycle.

A key development in this area is the use of a weak base to promote the selective rearrangement to amides. rsc.org This methodology has been shown to have excellent functional group tolerance and provides good to excellent yields for a broad range of oxaziridine substrates. For This compound , the electron-withdrawing nitro group would likely enhance its reactivity as a single-electron acceptor, making it a suitable substrate for this type of transformation.

| Catalytic System | Proposed Mechanistic Feature | Key Advantage |

| Rhodium Complexes | Oxidative addition of N-O bond | Catalytic efficiency under mild conditions. |

| Manganese Complexes | Single-electron transfer | Utilizes earth-abundant metal. |

| Visible-Light Photoredox Catalysis | Photoinduced single-electron transfer | Sustainable and mild reaction conditions. rsc.org |

Oxaziridine-to-Amide Rearrangement

Mechanistic Pathways of Amide Rearrangement, Including Proton and Radical Mechanisms

The rearrangement of oxaziridines to their isomeric amides is a significant transformation that can be initiated through different mechanistic routes, notably involving radical intermediates. One established method involves a single electron transfer (SET) pathway, which can be promoted by transition metals or photoredox catalysis. rsc.orgnih.gov

In a general iron-catalyzed mechanism, a one-electron reduction of the oxaziridine by a species like Fe(II) leads to the homolytic cleavage of the N-O bond. nih.gov This generates a nitrogen-centered radical. For this compound, this would result in a radical anion intermediate. This reactive nitrogen-centered radical can then undergo rearrangement, such as a 1,2-hydrogen atom migration from the carbon atom, ultimately leading to the formation of the more stable amide, N-cyclohexyl-3-nitrobenzamide, after a subsequent oxidation step. acs.org A proposed pathway involves the formation of a copper(II)-stabilized radical/anion pair upon reaction with a Cu(I) catalyst. acs.org

Visible-light photoredox catalysis offers another pathway for this rearrangement, demonstrating excellent functional group tolerance and yielding amides in good to excellent yields. rsc.org Control experiments and DFT calculations support a SET pathway for this transformation. rsc.org

Table 1: Proposed Intermediates in Radical Amide Rearrangement

| Starting Compound | Initiator | Key Intermediate | Final Product |

|---|

Oxaziridine-to-Carbonyl Imine Rearrangement

A key reactive pathway for oxaziridines involves rearrangement to form carbonyl imine intermediates. These elusive 1,3-dipoles are highly reactive and can be trapped in cycloaddition reactions. nih.gov

The transformation of an oxaziridine to a carbonyl imine is characterized as a thermally allowed, conrotatory electrocyclic ring opening. nih.gov This pericyclic reaction involves the cleavage of the C-O bond of the oxaziridine ring. According to Woodward-Hoffmann rules, for a 4π-electron system undergoing a thermal reaction, a conrotatory motion of the terminal groups is symmetrically allowed. In this case, the substituents on the carbon and nitrogen atoms of the breaking C-O bond rotate in the same direction (clockwise or counterclockwise) to open the ring and form the π-system of the carbonyl imine. This process is concerted, proceeding through a single transition state. masterorganicchemistry.comimperial.ac.uk

For this compound, this electrocyclic ring opening would lead to the formation of the corresponding carbonyl imine, where the original oxaziridine carbon becomes a carbonyl carbon and the nitrogen remains double-bonded to it.

The stability and lifetime of the carbonyl imine intermediate are critically influenced by the nature of the substituent on the nitrogen atom. nih.gov Computational and experimental studies have shown that electron-withdrawing groups on the nitrogen, such as N-sulfonyl groups, significantly stabilize the carbonyl imine and increase the propensity of the oxaziridine to undergo rearrangement. nih.gov This stabilization is crucial for the successful generation and subsequent trapping of the carbonyl imine. nih.gov

In the case of this compound, the N-substituent is a cyclohexyl group. Unlike a sulfonyl group, the cyclohexyl group is an electron-donating alkyl group. This electronic property would be expected to destabilize the resulting carbonyl imine intermediate relative to one bearing an electron-withdrawing group. Consequently, the equilibrium between the oxaziridine and the carbonyl imine may lie more heavily towards the oxaziridine, and the lifetime of the carbonyl imine could be significantly shorter, making it a more transient and highly reactive species. The presence of an N-acyl group, for example, has been shown to significantly lower the barrier of inversion at the oxaziridine nitrogen compared to N-alkyl groups. acs.org

Nitrone-Oxaziridine Interconversion and Related Rearrangement Pathways

The photochemical conversion of nitrones to oxaziridines is a well-documented process. ias.ac.inscispace.com This reaction is often reversible, allowing for the interconversion between the two isomers. The corresponding nitrone for this compound is N-cyclohexyl-α-(3-nitrophenyl)nitrone.

Photo-irradiation of the nitrone can induce a rearrangement to the oxaziridine. ias.ac.in Computational studies on similar systems suggest this photochemical path proceeds through an initial excitation to a planar singlet state, followed by decay through a conical intersection to form the oxaziridine. ias.ac.inrsc.org Conversely, the oxaziridine can revert to the nitrone either thermally or photochemically. The presence of N-alkyl groups, such as the cyclohexyl group, is known to facilitate the formation of stable oxaziridines from nitrones upon photo-irradiation. ias.ac.in

Cycloaddition Reactions

The strained ring of oxaziridines, or their rearranged intermediates, can participate in cycloaddition reactions to form larger heterocyclic systems.

[3+2] Cycloadditions (e.g., with Alkenes to Isoxazolidines, Alkynes to Dihydroisoxazoles)

While nitrones are classic 1,3-dipoles for [3+2] cycloadditions, oxaziridines can also undergo these reactions, often proceeding via the in-situ generation of a carbonyl imine intermediate which then acts as the 1,3-dipole. nih.gov This pathway involves the cleavage of the C-O bond of the oxaziridine. nih.gov

When this compound rearranges to its carbonyl imine, this intermediate can be trapped by various dipolarophiles.

With Alkenes: The [3+2] cycloaddition with an alkene would yield a substituted isoxazolidine (B1194047). arkat-usa.org This reaction is a powerful tool for constructing the five-membered isoxazolidine ring system, which is a valuable scaffold in medicinal chemistry. semanticscholar.orgnih.gov The reaction of the carbonyl imine with an alkene is expected to be a concerted, stereospecific syn addition. nih.gov

With Alkynes: Similarly, reaction with an alkyne would lead to the formation of a 4,5-dihydroisoxazole (an isoxazoline). arkat-usa.orgmdpi.com These cycloadditions with terminal alkynes generally exhibit high regioselectivity, with the oxygen of the dipole bonding to the internal carbon of the alkyne. arkat-usa.org The reaction with internal alkynes is often less successful due to steric hindrance. arkat-usa.org

This reactivity provides a synthetic route to highly functionalized five-membered heterocycles from readily available oxaziridines. nih.govnih.gov

Table 2: Products of [3+2] Cycloaddition Reactions

| Reactant 1 (from Oxaziridine) | Reactant 2 (Dipolarophile) | Product Class |

|---|---|---|

| Carbonyl Imine | Alkene | Isoxazolidine |

Stereospecificity and Selectivity in Oxaziridine Cycloadditions

The stereochemical outcome of cycloaddition reactions involving oxaziridines is a critical aspect that dictates their synthetic utility. For the specific compound, This compound , while direct experimental data on its cycloaddition stereospecificity is not extensively documented in the literature, a comprehensive understanding can be extrapolated from studies on structurally analogous oxaziridines. The stereoselectivity of these reactions is primarily governed by the steric and electronic nature of the substituents on the oxaziridine ring, namely the N-cyclohexyl group and the 3-(3-nitrophenyl) group.

Oxaziridines, acting as three-membered heterocyclic systems, can participate in various modes of cycloaddition, most notably [3+2] cycloadditions. In these reactions, the oxaziridine can be considered a 1,3-dipole precursor. The stereospecificity and regioselectivity of these cycloadditions are influenced by several factors, including the nature of the dipolarophile, the reaction conditions, and the substitution pattern of the oxaziridine itself.

The bulky N-cyclohexyl group in This compound is expected to exert significant steric influence on the approaching dipolarophile. This steric hindrance can lead to high diastereoselectivity in the resulting cycloadducts. Research on other N-bulky-alkyl-3-aryloxaziridines has demonstrated that the sterically demanding substituent on the nitrogen atom effectively shields one face of the molecule, directing the incoming dipolarophile to the less hindered face. nih.gov This generally results in the formation of a single major diastereomer.

The 3-(3-nitrophenyl) substituent also plays a crucial role in determining the selectivity of the cycloaddition. The electron-withdrawing nature of the nitro group can affect the electronic properties of the oxaziridine, influencing its reactivity as a dipole. nih.govresearchgate.net In many cases, the regioselectivity of the cycloaddition is controlled by the electronic complementarity between the 1,3-dipole and the dipolarophile.

Mechanistic investigations into oxaziridine cycloadditions suggest that these reactions can proceed through either a concerted or a stepwise pathway. The exact mechanism can be influenced by the specific reactants and conditions. In a concerted [3+2] cycloaddition, the stereochemistry of the dipolarophile is retained in the product. For instance, a cis-alkene would be expected to yield a cis-substituted cycloadduct.

To illustrate the potential stereochemical outcomes, consider the hypothetical [3+2] cycloaddition of This compound with a generic alkene, such as styrene. Based on trends observed with similar oxaziridines, a high degree of diastereoselectivity would be anticipated.

Table 1: Hypothetical Diastereoselectivity in the [3+2] Cycloaddition of this compound with Styrene

| Entry | Dipolarophile | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| 1 | Styrene | trans-4-phenyl-isoxazolidine derivative | >95:5 |

Note: The diastereomeric ratio is a hypothetical value based on analogous reactions reported in the literature for N-bulky oxaziridines.

Furthermore, if a chiral, non-racemic oxaziridine is used, the potential for enantioselective cycloadditions arises. The inherent chirality of the oxaziridine can induce facial selectivity on the approach of the dipolarophile, leading to the formation of an enantioenriched product. While the parent This compound is achiral, the principles of asymmetric induction would apply to its chiral derivatives.

The selectivity of cycloadditions can also be influenced by the presence of Lewis acid or metal catalysts. These catalysts can coordinate to the oxaziridine or the dipolarophile, altering the energies of the transition states and thereby enhancing the stereoselectivity of the reaction.

Electronic Structure and Bonding Analysis

The reactivity of oxaziridines is intrinsically linked to their unique electronic structure, characterized by a strained three-membered ring containing two electronegative heteroatoms. acs.orgnih.gov This arrangement results in a relatively weak N-O bond, which is key to their function as atom-transfer reagents. mdpi.com Computational studies, often employing Density Functional Theory (DFT), provide a detailed picture of the bonding within the oxaziridine ring. nih.gov

A significant feature of many oxaziridines is the high energy barrier to nitrogen inversion, which can range from 100 to 130 kJ/mol. wikipedia.org This allows for the existence of configurationally stable, chiral nitrogen centers. wikipedia.org However, the nature of the substituent on the nitrogen atom dramatically influences this barrier. For N-alkyl oxaziridines, like the subject compound, this barrier is typically high (25–32 kcal/mol). nih.gov In contrast, N-acyl, N-sulfonyl, N-(alkoxycarbonyl), and N-phosphinoyl groups significantly lower this barrier due to stabilizing π-conjugation in the planar transition state. nih.gov

Table 1: Calculated Barriers to Nitrogen Inversion for Various N-Substituted Oxaziridines

| N-Substituent | Calculated Inversion Barrier (kcal/mol) | Reference |

|---|---|---|

| Alkyl | 25–32 | nih.gov |

| Acyl | 10.3 | acs.orgnih.gov |

| N-Boc | ~18 | acs.orgnih.gov |

This table illustrates the strong influence of the N-substituent on the stereochemical stability of the oxaziridine nitrogen, a key feature in their electronic structure.

For this compound, the bulky cyclohexyl group on the nitrogen would contribute to a high inversion barrier, making the nitrogen a stable stereocenter. The 3-nitrophenyl group, being an electron-withdrawing group on the carbon, would influence the electrophilicity of the ring atoms.

Mechanistic Pathways and Transition State Analysis

Theoretical calculations have been instrumental in elucidating the complex reaction mechanisms available to oxaziridines. These studies analyze transition states to explain reactivity, selectivity, and the course of various transformations.

The most common route to N-alkyl oxaziridines is the oxidation of the corresponding imine, a method first reported by Emmons. acs.org The oxidation of an imine, such as N-cyclohexyl-(3-nitrobenzylidene)imine, with a peroxy acid like m-chloroperbenzoic acid (mCPBA) is the standard synthesis method. acs.orgnih.gov Theoretical and experimental studies support a two-step mechanism for this oxidation. acs.orgnih.gov This process is generally considered a nucleophilic Baeyer–Villiger type of reaction rather than a concerted electrophilic oxygen transfer. nih.gov Other methods, including the use of cobalt/O2, urea-hydrogen peroxide, and in situ generated peroxyimidates, have also been successfully employed. acs.orgnih.gov

Oxaziridines are versatile reagents capable of transferring either an oxygen or a nitrogen atom. The chemoselectivity of this transfer is a subject of intense computational study.

Oxygen Transfer: Computational studies on the transfer of oxygen from oxaziridines to various nucleophiles, such as alkenes and sulfides, consistently point towards a concerted, asynchronous process. acs.orgnih.govwayne.edu Calculations by Houk and others show that during the epoxidation of alkenes, the cleavage of the oxaziridine N–O bond is more advanced in the transition state than the formation of the new C–O bond. acs.orgnih.gov This leads to a significant buildup of partial negative charge on the nitrogen atom. acs.orgnih.gov Consequently, oxaziridines are considered electrophilic oxidants, and their reactivity is enhanced by electron-withdrawing substituents that can stabilize this developing negative charge. acs.orgnih.gov For this compound, the electron-withdrawing nitro group on the phenyl ring would enhance its power as an oxygen-transfer agent.

Nitrogen Transfer: The transfer of nitrogen is also a key reaction pathway, particularly for oxaziridines with smaller N-substituents like N-H or N-alkoxycarbonyl groups. acs.orgmdpi.com Computational studies on the reaction of oxaziridines with methionine, for example, have explored the competition between N-transfer (imidization) and O-transfer (oxidation). nih.gov These studies found that both pathways proceed through a concerted mechanism. nih.gov Distortion/interaction-activation strain model analysis revealed that the chemoselectivity for N-transfer is primarily controlled by the interaction energy, which is favored by orbital interactions at the early stages of the reaction. nih.gov In reactions with organozinc reagents, it has been proposed that the oxaziridine oxygen atom acts as a Lewis base, coordinating to the zinc and activating the nitrogen for electrophilic attack, thus favoring nitrogen transfer. acs.orgnih.gov

Oxaziridines can undergo a variety of rearrangement reactions, the mechanisms of which have been illuminated by computational methods.

Oxaziridine to Amide: The rearrangement of oxaziridines to amides can be catalyzed by transition metals. Computational studies using DFT have been performed on this reaction. researchgate.net For instance, Minisci and co-workers proposed a mechanism involving a single electron transfer (SET) from a redox-active metal to the oxaziridine. acs.orgnih.gov This generates a nitrogen-centered radical, which is considered more stable than the corresponding oxygen-centered radical. acs.orgnih.gov This radical can then proceed to the amide product. acs.orgnih.gov More recently, visible-light photoredox catalysis has also been employed for this transformation, with DFT calculations supporting the proposed SET pathway. rsc.org A DFT study of a rhodium-catalyzed rearrangement suggested a pathway involving oxidative addition of the N-O bond to the metal center. researchgate.net

Nitrone-Oxaziridine Interconversion: N-alkyloxaziridine structures can be accessed via the photochemical rearrangement of nitrones, although often in lower yields. acs.orgnih.gov This interconversion is a known process, with the zwitterionic nature of nitrones promoting the cyclization to the oxaziridine under thermal or photochemical conditions. [ ]

Carbonyl Imine Formation: A fascinating rearrangement of oxaziridines is their conversion to carbonyl imines, a class of 1,3-dipoles. This pathway was first proposed in a series of computational studies by Rzepa. nih.gov These theoretical works characterized the rearrangement as a thermally allowed, conrotatory electrocyclic ring opening. nih.gov The calculations predicted that electron-withdrawing N-substituents, such as N-sulfonyl groups, would significantly stabilize the resulting carbonyl imine. nih.gov This theoretical prediction was later confirmed experimentally, where N-sulfonyl oxaziridines were shown to rearrange to carbonyl imines in the presence of a Lewis acid catalyst and could be trapped in cycloaddition reactions. nih.gov

Spirocyclic oxaziridines are known to undergo ring expansion to form lactams, a reaction of significant synthetic interest. wikipedia.org This rearrangement can be promoted photochemically or by single-electron transfer reagents like Cu(I). wikipedia.org The mechanism is believed to proceed via a radical pathway. wikipedia.org A key finding from these studies is the role of a stereoelectronic effect: the group positioned trans to the lone pair on the oxaziridine nitrogen is the one that predominantly migrates. wikipedia.org This principle allows the chiral nitrogen center, with its high inversion barrier, to direct the outcome of the rearrangement. wikipedia.org

In a related transformation, manganese-catalyzed rearrangements of N-phenylspirooxaziridines to lactams have been reported. acs.orgnih.gov While an ionic mechanism was suggested, detailed computational studies were not performed to definitively elucidate the pathway. acs.orgnih.gov More recent DFT studies have investigated the ring expansion of oxaziridines catalyzed by N-heterocyclic carbenes (NHCs), identifying the C-O bond formation as the rate- and stereoselectivity-determining step. researchgate.net

Reactivity and Selectivity Prediction

Computational chemistry is increasingly used not just to explain observed reactivity but also to predict it. rsc.org For oxaziridines, predictive models can help in designing new reagents with tailored properties.

The electrophilicity of an oxaziridine, and thus its reactivity as an oxygen-transfer agent, is directly related to the electron-withdrawing capacity of its substituents. nih.gov DFT calculations were famously used by the Du Bois group to design a highly electron-deficient, fluorine-containing benzoxathiazine-based oxaziridine that was predicted to be, and subsequently proven to be, a viable oxidant for challenging C-H functionalization reactions. acs.org

Machine learning models are also emerging as powerful tools for predicting reaction outcomes. rsc.orgresearchgate.net These models can be trained on datasets of known reactions to predict the site- and regioselectivity of new transformations. rsc.org For instance, models combining machine-learned representations with quantum mechanical descriptors calculated on-the-fly have shown high accuracy in predicting the major products of substitution reactions. researchgate.net Such approaches hold great promise for predicting the selectivity of reactions involving complex multifunctional molecules and reagents like this compound. Computational analysis of charge distribution, orbital energies (HOMO/LUMO), and strain energies can provide a rational basis for predicting whether oxygen or nitrogen transfer will be favored and at which site a reaction will occur. nih.gov

Chemoselectivity in Complex Chemical Transformations (e.g., Methionine Modification in Proteins)

One of the most significant applications of advanced oxaziridines is in the selective modification of biomolecules. Theoretical investigations have been crucial in understanding the chemoselectivity of oxaziridine-based reagents in complex environments, such as protein modification. nih.gov Oxaziridines can, in principle, act as either oxygen-transfer (oxidation) or nitrogen-transfer (imidization) agents.

In the context of modifying the amino acid methionine, theoretical studies on model oxaziridine systems reveal that both the N-transfer and O-transfer pathways proceed through a concerted mechanism. nih.gov The key to the observed chemoselectivity lies in the interaction energy between the oxaziridine and the methionine substrate. Distortion/interaction-activation strain model analyses indicate that the preference for N-transfer (imidization) over O-transfer (oxidation) is primarily governed by a more favorable interaction energy. nih.gov Orbital and charge analysis further clarifies this, showing that orbital interactions at the early stages of the reaction favor the N-transfer pathway. nih.gov

Furthermore, computational studies have successfully predicted the high selectivity of oxaziridines for methionine over other potentially reactive amino acid residues. nih.gov The calculations demonstrate that stronger charge-transfer interactions occur between methionine and the oxaziridine compared to other amino acids, which is a key factor in this selectivity. nih.gov For residues like tyrosine, lysine, and arginine, the weak reactivity in neutral aqueous solutions is attributed to a scarcity of the active, reactive forms of these amino acids. nih.gov

Rationalization and Prediction of Stereoselectivity in Asymmetric Transformations

The transfer of chirality from a stereochemically defined oxaziridine to a substrate is a cornerstone of its application in asymmetric synthesis. Computational methods have been instrumental in rationalizing and predicting the outcomes of such transformations. While early work relied on empirical observations, modern studies employ sophisticated models to understand the origins of stereoselectivity.

For instance, in the asymmetric hydroxylation of prochiral enolates, N-sulfonyloxaziridines (a related class) have been shown to provide high levels of enantiomeric excess. wikipedia.org The generally accepted transition state model for these reactions is an "open" one, where the steric bulk of the substituents on the enolate dictates the facial selectivity of the oxygen atom transfer. wikipedia.org

Computational studies performed by Houk et al. on the oxygen transfer from oxaziridines to alkenes describe a concerted but asynchronous process. nih.gov These calculations reveal that the cleavage of the N–O bond is more advanced in the transition state than the formation of the C–O bond. nih.gov This asynchronous nature, along with the buildup of partial charges, is critical in determining the stereochemical outcome. The ability to model these transition states allows for the rationalization of why certain chiral oxaziridines, through steric and electronic effects, favor the formation of one enantiomer over the other. The chiral nitrogen atom in some oxaziridines can have a high barrier to inversion, making it a stable stereocenter that can direct the stereochemical course of a reaction. wikipedia.org

Influence of Electron-Withdrawing and Electron-Donating Substituents on Oxaziridine Stability and Reactivity

The stability and reactivity of the oxaziridine ring are exquisitely sensitive to the electronic nature of its substituents. researchgate.net The 3-nitrophenyl group in this compound is a potent electron-withdrawing group (EWG), which significantly modulates the compound's properties.

The primary reactivity of oxaziridines involves the electrophilic transfer of an oxygen or nitrogen atom, a process driven by the release of strain in the three-membered ring. nih.gov Computational studies suggest that during this atom transfer, a partial negative charge builds up on the nitrogen atom as the N-O bond cleaves. nih.gov Consequently, factors that can stabilize this incipient negative charge are predicted to enhance the reactivity of the oxaziridine. nih.gov The strong electron-withdrawing nitro group (-NO2) on the phenyl ring serves this role effectively, increasing the electrophilicity of the oxaziridine and making it a more potent agent for atom transfer reactions compared to analogues with electron-donating groups.

However, this increased reactivity can be associated with decreased thermal stability. The introduction of strong EWGs can sometimes destabilize heterocyclic systems by elongating and weakening adjacent chemical bonds. researchgate.net Therefore, a balance must be struck between reactivity and stability, a challenge often addressed through careful computational design of the substituent pattern.

| Substituent Effect | Influence on this compound | Computational Rationale |

| Electron-Withdrawing Nitro Group | Increases reactivity and electrophilicity. | Stabilizes the partial negative charge that develops on the nitrogen atom in the transition state of atom-transfer reactions. nih.gov |

| Steric Bulk (Cyclohexyl Group) | Influences stereoselectivity and approach trajectory of substrates. | Steric hindrance can favor specific transition state geometries, leading to higher stereochemical control. wikipedia.org |

Advanced Computational Methodologies Applied to Oxaziridines

To accurately model the nuanced behavior of oxaziridines, a range of sophisticated computational methodologies are employed.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for studying the ground-state reactivity of molecules like this compound. DFT methods are widely used to map out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers.

These studies are essential for:

Mechanism Elucidation: Confirming whether a reaction proceeds via a concerted or stepwise mechanism. For example, DFT calculations were key to showing that both N- and O-transfer from oxaziridines to methionine are concerted processes. nih.gov

Predicting Selectivity: By comparing the activation energies for different competing pathways (e.g., chemoselectivity for N- vs. O-transfer, or stereoselectivity for different enantiomeric products), DFT can accurately predict the major product of a reaction. nih.gov

Understanding Electronic Structure: DFT calculations provide information on the distribution of electrons within the molecule, which is fundamental to its reactivity.

Multi-Reference (CASSCF, CASMP2) Approaches for Excited State Chemistry

While DFT is excellent for ground-state chemistry, it often fails to accurately describe electronically excited states or photochemical processes. Oxaziridines are known to undergo rearrangement reactions when irradiated with UV light, a process that involves moving from the ground electronic state to an excited state. wikipedia.orgacs.org

For these scenarios, multi-reference methods are required:

Complete Active Space Self-Consistent Field (CASSCF): This method provides a qualitatively correct description of the electronic structure in cases where multiple electronic configurations are close in energy, as is common in excited states and along photochemical reaction pathways.

CAS with second-order perturbation theory (CASMP2): This approach builds upon a CASSCF calculation by adding dynamic electron correlation, providing more quantitatively accurate energy predictions.

These advanced methods are used to study the photochemical conversion of oxaziridines, explaining how the absorption of light leads to specific bond cleavages and rearrangements. acs.org

Orbital and Charge Analysis (e.g., Fukui Indices, Natural Bond Orbital (NBO) Analysis)

To translate raw computational data into chemically intuitive concepts, various analysis methods are applied to the calculated wavefunctions.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the localized bonds and lone pairs within a molecule. It is particularly useful for quantifying charge transfer interactions between molecules, such as the donor-acceptor interactions between methionine and an oxaziridine, which were found to be crucial for reaction selectivity. nih.gov

Frontier Molecular Orbital (FMO) Theory: This analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify the likely sites of nucleophilic and electrophilic attack. In a molecule like this compound, the LUMO is expected to have significant character on the weak N-O bond, highlighting it as the electrophilic center. DFT studies on similar nitrophenyl-containing heterocycles confirm that the LUMO is often localized on the ring system, indicating its role in accepting electrons. uaeu.ac.ae

Fukui Indices: These indices are derived from conceptual DFT and are used to predict the most reactive sites within a molecule towards nucleophilic, electrophilic, or radical attack.

Together, these analytical tools provide a detailed picture of the electronic factors that govern the reactivity and selectivity of this compound. nih.gov

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Elucidating ground-state reaction mechanisms, calculating activation energies, predicting chemo- and stereoselectivity. nih.gov |

| CASSCF/CASMP2 | Modeling photochemical rearrangements and excited-state behavior upon UV irradiation. acs.org |

| NBO/FMO/Fukui Analysis | Quantifying charge transfer, identifying reactive sites (HOMO/LUMO), and rationalizing selectivity based on orbital interactions. nih.govuaeu.ac.ae |

Computational and Theoretical Investigations of Oxaziridines

Activation Strain Model and Non-Covalent Interaction (NCI) Analysis for Reaction Dynamics

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions, offering insights that are often inaccessible through experimental means alone. Among the various computational approaches, the Activation Strain Model (ASM), also known as the Distortion/Interaction Model, and Non-Covalent Interaction (NCI) analysis have emerged as particularly insightful methods for understanding reaction dynamics. wikipedia.orgrsc.org These models allow for a detailed examination of the factors that control the activation barriers and transition state geometries of chemical reactions, including those involving oxaziridines.

The Activation Strain Model dissects the potential energy surface (ΔE) along a reaction coordinate (ζ) into two primary components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). wikipedia.org The relationship is expressed as:

ΔE(ζ) = ΔE_strain(ζ) + ΔE_int(ζ)

The strain energy represents the energy required to distort the reactants from their ground-state geometries into the geometries they adopt at any given point along the reaction coordinate. This term is invariably destabilizing. wikipedia.org The interaction energy accounts for the electronic interactions between the distorted reactant molecules, which includes electrostatic interactions, Pauli repulsion, and stabilizing orbital interactions. nih.gov By analyzing how these two components change as the reaction progresses, a deeper understanding of the factors governing the reaction's feasibility and rate can be achieved.

Complementing the ASM, Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, within molecular systems. NCI plots provide a visual representation of these interactions in real space, which is invaluable for understanding the subtle forces that can influence the stability of transition states and, consequently, the selectivity of a reaction.

While specific research applying the Activation Strain Model and NCI analysis to the reaction dynamics of 2-Cyclohexyl-3-(3-nitrophenyl)oxaziridine is not available in the current literature, the principles of these models can be applied to understand its expected reactivity, particularly in its role as an electrophilic oxygen or nitrogen transfer agent. Based on studies of analogous N-alkyloxaziridines and 3-aryloxaziridines, a hypothetical analysis can be constructed.

For a representative electrophilic oxygen transfer reaction, such as the epoxidation of an alkene, the ASM can provide a quantitative breakdown of the energy profile. The following data table illustrates a hypothetical activation strain analysis for the transition state of such a reaction.

| Energy Component | Description | Hypothetical Energy (kcal/mol) |

|---|---|---|

| ΔE‡ (Activation Energy) | The overall energy barrier for the reaction. | 15.0 |

| ΔE_strain(‡) | The energy required to distort the oxaziridine (B8769555) and alkene to their transition state geometries. | 25.0 |

| ΔE_int(‡) | The stabilizing interaction between the distorted oxaziridine and alkene in the transition state. | -10.0 |

This table is illustrative and provides hypothetical values to demonstrate the principles of the Activation Strain Model for an electrophilic oxygen transfer reaction involving an oxaziridine.

In this hypothetical scenario, the significant strain energy required to deform the reactants is a major contributor to the activation barrier. The stabilizing interaction energy, though substantial, is not enough to completely offset the strain, resulting in a positive activation energy.

NCI analysis of the transition state for such a reaction would likely reveal key non-covalent interactions. For instance, weak van der Waals interactions between the cyclohexyl group of the oxaziridine and the substituents on the alkene could contribute to the stability of the transition state. The NCI plot would visually distinguish between attractive and repulsive interactions, providing a more nuanced understanding of the steric and electronic factors at play.

The following table outlines the types of non-covalent interactions that could be identified in a hypothetical NCI analysis of a transition state involving This compound .

| Interaction Type | Interacting Fragments | Potential Role in Reaction Dynamics |

|---|---|---|

| van der Waals | Cyclohexyl group and alkene substituents | Stabilization of the transition state through dispersion forces. |

| Steric Repulsion | Bulky groups on the alkene and the oxaziridine ring | Destabilization of the transition state, potentially influencing stereoselectivity. |

| π-stacking | Nitrophenyl group and an aromatic substituent on the alkene | Can provide additional stabilization to the transition state. |

This table presents a hypothetical summary of non-covalent interactions that could be analyzed using NCI plots for a reaction involving this compound.

Applications in Advanced Organic Synthesis

Stereoselective and Enantioselective Transformations Mediated by Oxaziridines

There is no specific research detailing the use of 2-Cyclohexyl-3-(3-nitrophenyl)oxaziridine in stereoselective or enantioselective transformations. The broader class of chiral oxaziridines, such as those derived from camphor (B46023) (camphorsulfonyloxaziridines), are well-known for their application in asymmetric synthesis, particularly in the α-hydroxylation of enolates to produce chiral α-hydroxy carbonyl compounds. wikipedia.org These reactions have been pivotal in the total synthesis of complex molecules like Taxol. wikipedia.org The stereochemical outcome of these reactions is highly dependent on the structure of the oxaziridine (B8769555), including the substituents on both the nitrogen and carbon atoms of the ring. Without experimental data for this compound, any discussion of its efficacy in inducing stereoselectivity would be unfounded.

Strategic Applications in Total Synthesis of Complex Natural Products and Bioactive Molecules

A search of the literature reveals no instances where this compound has been employed in the total synthesis of complex natural products or bioactive molecules. While oxaziridines, in general, are valuable tools in synthesis, the specific contributions of this compound are not documented.

Incorporation of Chiral Moieties

There is no available information on the use of this compound for the incorporation of chiral moieties into molecular structures. The potential for this compound to act as a chiral building block or to transfer chirality would depend on its own synthesis in an enantiomerically pure form, for which no procedures have been published.

Late-Stage Functionalization Strategies

The application of this compound in late-stage functionalization (LSF) is not described in the scientific literature. LSF is a powerful strategy in medicinal chemistry and drug discovery for modifying complex molecules at a late stage of their synthesis. While oxaziridines can be used for C-H oxidation, a key type of LSF reaction, the specific reactivity and selectivity of the title compound for such applications remain uninvestigated.

Development of Novel Synthetic Reagents and Catalysts Based on Oxaziridine Scaffolds

There is no evidence of this compound being used as a scaffold for the development of new synthetic reagents or catalysts. The development of such chemical tools would first require a thorough understanding of the fundamental reactivity and properties of the parent compound, which is currently lacking.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Cyclohexyl-3-(3-nitrophenyl)oxaziridine, and how do reaction conditions (e.g., solvent, temperature) influence yield?

- Methodological Answer: Synthesis typically involves [3+2] cycloaddition between nitrones and nitro compounds or oxidation of imines. Key steps include optimizing reaction temperature (e.g., reflux in chlorobenzene, as in ) and purification via silica gel chromatography (ethyl acetate/petroleum ether mixtures, 6:4 ratio). Solvent polarity affects nitro group activation; polar aprotic solvents may enhance cyclization efficiency. Yield improvements require iterative adjustment of stoichiometry and reaction time, as seen in analogous thiazolidinone syntheses.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer:

- ¹H/¹³C NMR : Identify cyclohexyl protons (δ 1.97–0.81 ppm, multiplet) and nitrophenyl aromatic signals (δ 8.13–7.41 ppm).

- IR Spectroscopy : Detect oxaziridine C–N–O stretching (~950 cm⁻¹) and nitro group absorption (~1520–1350 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 306 for analogous compounds).

Advanced Research Questions

Q. How does the electron-withdrawing nature of the 3-nitrophenyl group modulate the oxaziridine ring’s reactivity in stereoselective oxidation reactions?

- Methodological Answer: The nitro group increases electrophilicity at the oxaziridine nitrogen, enhancing its oxidizing capacity. Computational studies (e.g., DFT) can map electron density distribution, while kinetic experiments (e.g., competitive oxidation of sulfides) quantify reactivity trends. Compare with analogs (e.g., 3-chlorophenyl derivatives) to isolate electronic effects from steric contributions.

Q. How can contradictions in reported enantioselectivity of this compound in asymmetric epoxidation be systematically addressed?

- Methodological Answer: Discrepancies may arise from variations in chiral auxiliaries or reaction conditions. Standardize protocols:

- Use identical catalysts (e.g., Sharpless-type) and solvents.

- Analyze enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents.

- Cross-validate results with X-ray crystallography of intermediates, as in , to confirm stereochemical assignments.

Q. What experimental approaches are recommended to assess the thermal stability of this compound under different solvent systems?

- Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures in solvents like methylene chloride or benzene (common matrices in ).

- Kinetic Stability Studies : Monitor half-life under reflux conditions using ¹H NMR to track degradation products.

- Solvent Polarity Correlation : Compare stability in polar vs. nonpolar solvents to identify destabilizing interactions (e.g., hydrogen bonding with nitro groups).

Data Analysis & Optimization

Q. How can conflicting data on the compound’s catalytic efficiency in C–H activation be resolved?

- Methodological Answer:

- Control Experiments : Rule out trace metal impurities by repeating reactions with rigorously purified substrates.

- Mechanistic Probes : Use isotopic labeling (e.g., deuterated substrates) to distinguish between radical vs. ionic pathways.

- Multivariate Analysis : Apply design-of-experiments (DoE) to isolate critical variables (e.g., temperature, catalyst loading).

Q. What strategies optimize regioselectivity in the functionalization of this compound?

- Methodological Answer:

- Directing Group Engineering : Introduce temporary protecting groups to steer reactivity (e.g., ortho-nitro effects).

- Computational Modeling : Predict reactive sites using molecular electrostatic potential (MEP) maps.

- Cross-Coupling Screening : Test Pd-, Ni-, or Cu-mediated conditions to assess compatibility with the oxaziridine scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.